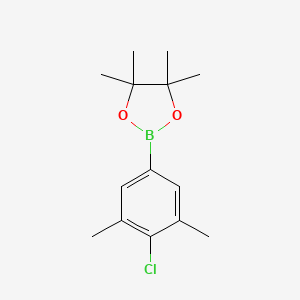
2-(4-Chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
2-(4-Chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H20BClO2 and its molecular weight is 266.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It’s worth noting that 4-chloro-3,5-dimethylphenol, a related compound, is known to be bactericidal against most gram-positive bacteria but less effective against staphylococci and gram-negative bacteria .
Mode of Action
Similar compounds like 4-chloro-3,5-dimethylphenol are known to exert their effects by disrupting cell membrane potentials .
Result of Action
Related compounds like 4-chloro-3,5-dimethylphenol are known to have bactericidal effects .
生物活性
2-(4-Chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as a boron-containing compound with significant potential in medicinal chemistry, has been studied for its biological activity and applications. This article provides a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 942069-73-0
- Molecular Formula : C14H20BClO2
- Molecular Weight : 266.58 g/mol
- Purity : ≥97% .
The biological activity of this compound is primarily attributed to its ability to function as a boron-based reagent in various chemical reactions. Boron compounds are known to interact with nucleophiles and can facilitate reactions such as hydroboration and cross-coupling processes. The presence of the chloro and dimethyl groups enhances its reactivity and selectivity in biological systems.
Anticancer Properties
Recent studies have indicated that boron compounds can exhibit anticancer properties through several mechanisms:
- Inhibition of Tumor Growth : Research has shown that similar boron compounds can inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) .
- Targeting Specific Pathways : Compounds like this compound may target specific signaling pathways involved in cancer progression.
Antimicrobial Activity
Boron compounds have also been explored for their antimicrobial properties. Preliminary data suggest that this specific compound may exhibit:
- Bactericidal Effects : In vitro studies indicate potential effectiveness against certain bacterial strains.
- Fungal Inhibition : Some boron derivatives have shown antifungal activity against pathogenic fungi.
Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry investigated the effects of related dioxaborolane compounds on human cancer cell lines. The results demonstrated that these compounds could effectively reduce cell viability and induce apoptosis in breast cancer cells .
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of boron-containing compounds found that they could inhibit the growth of Staphylococcus aureus and Candida albicans, suggesting a broad-spectrum antimicrobial potential .
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 942069-73-0 |
| Molecular Formula | C14H20BClO2 |
| Molecular Weight | 266.58 g/mol |
| Purity | ≥97% |
| Biological Activities | Anticancer, Antimicrobial |
特性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO2/c1-9-7-11(8-10(2)12(9)16)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHCSMWEYOUZIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682230 | |
| Record name | 2-(4-Chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111096-20-8 | |
| Record name | 2-(4-Chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111096-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















